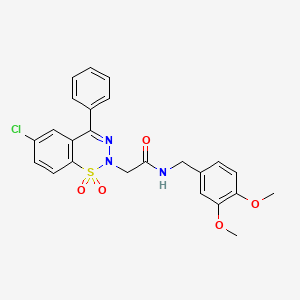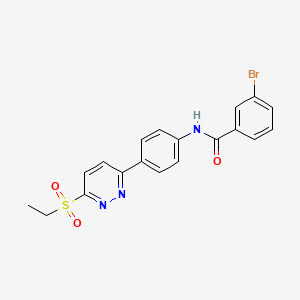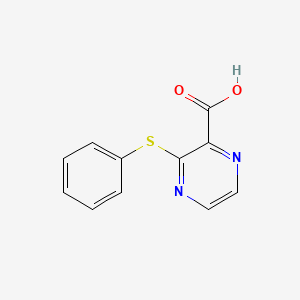
(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple chiral centers, indicated by the stereochemical descriptors (3AS,4S,7R,7aS). It belongs to the class of isoindole diones, which are heterocyclic compounds containing an isoindole unit fused with a dione moiety. The presence of a benzyl group suggests potential for interaction with biological molecules, possibly making it a candidate for pharmaceutical applications.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do offer insights into the synthesis of related compounds. For instance, the first paper discusses the synthesis of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives, which are structurally related to the target compound . The oxidation process described, using periodic acid or lead(IV) acetate, could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoindole diones, as described in the second paper, typically features planar groups that are oriented at specific angles to each other . This planarity and orientation can affect the molecule's interactions with other compounds and its overall chemical reactivity. The precise angles and planarity in the target compound would need to be determined through X-ray crystallography or computational modeling to fully understand its structural characteristics.
Chemical Reactions Analysis
Isoindole diones are known to participate in various chemical reactions due to their reactive dione moiety. The interactions described in the second paper, such as weak C—H∙∙∙O interactions and C—H∙∙∙π interactions, are indicative of the types of non-covalent interactions that could influence the reactivity of the target compound . These interactions could play a role in the compound's behavior in chemical reactions, including potential biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its molecular structure. The planarity and orientation of its groups, as well as the presence of chiral centers, would affect its melting point, solubility, and optical activity. The exact properties would need to be determined experimentally. The presence of a benzyl group could also influence the compound's lipophilicity, which is an important factor in drug design.
Scientific Research Applications
Synthesis and Structural Analysis
- Convenient Synthesis of Polysubstituted Isoindole-1,3-dione Analogues : Research outlines the synthesis of new isoindole-1,3-dione derivatives, highlighting methods such as epoxidation, cis-hydroxylation, and microwave-assisted reactions. These processes illustrate the compound's utility in creating complex molecular structures useful in various chemical studies (Tan et al., 2014).
- Structural Characterization through X-ray Diffraction : Detailed structural analysis of isoindole-1,3-dione derivatives provides insights into the molecular architecture, aiding in the understanding of its chemical behavior and potential applications (Struga et al., 2007).
Photophysical Properties
- Fluorescence Quenching and Enhancement : Studies on nitrogen-containing fluorophores related to isoindole-1,3-dione reveal solvent-dependent fluorescence emission, highlighting its potential in developing fluorescent probes and materials for scientific research (Tamuly et al., 2006).
Advanced Material Development
- Photophysical Behavior of Chromophores : Research on the synthesis and study of isoindole-based chromophores explores their photophysical properties in different solvents. Such compounds are of interest for applications in materials science, particularly in light-emitting devices and sensors (Deshmukh & Sekar, 2015).
Chemical Reactivity and Modification
- Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : Demonstrates the versatility of isoindole-1,3-dione derivatives in chemical synthesis, providing a foundation for developing new compounds with potential pharmacological or material science applications (Tan et al., 2016).
Mechanism of Action
Target of action
Similar compounds have been evaluated for their anti-hiv-1 activity , suggesting that they may interact with proteins involved in the HIV-1 replication cycle.
Mode of action
Given their potential anti-HIV-1 activity , these compounds might inhibit key enzymes in the HIV-1 replication cycle, such as reverse transcriptase or protease.
Result of action
The synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells
properties
IUPAC Name |
(1R,2S,6S,7S)-4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane-3,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-15-13-11-6-7-12(17-8-11)14(13)16(20)18(15)9-10-4-2-1-3-5-10;/h1-5,11-14,17H,6-9H2;1H/t11-,12-,13-,14+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYQVTUDVDBKN-YXCQRQMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1CN2)C(=O)N(C3=O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@H]([C@@H]1CN2)C(=O)N(C3=O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)
![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)
![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)

![4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2527059.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)

![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2527063.png)
![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)
![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)
